molecular formula C10H18N4O2 B6279715 tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate CAS No. 1824066-03-6

tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

Cat. No.: B6279715
CAS No.: 1824066-03-6
M. Wt: 226.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol. It is a derivative of pyrrolidine, a five-membered heterocyclic ring containing a nitrogen atom. This compound features a tert-butyl protecting group attached to the nitrogen atom, an azide group on the second carbon atom, and a carboxylate group on the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate typically involves the reaction of a suitably protected pyrrolidine with an electrophilic azide source, followed by Boc (tert-butyl) protection of the resulting amine group. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for the Boc protection step.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: The azide group in tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate can participate in click chemistry reactions with alkynes or strained alkenes to form stable 1,2,3-triazoles.

    Deprotection: The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can further react with other functional groups.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving azides and alkynes.

    Deprotection: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products:

    Click Chemistry: Formation of 1,2,3-triazoles.

    Deprotection: Free amine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is used in the synthesis of various biologically active molecules due to its reactive azide group.

Biology and Medicine: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.

Industry: In industrial applications, it is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate primarily involves its azide group, which is highly reactive and can form stable triazole linkages through click chemistry. This reactivity makes it a valuable tool in bioconjugation and the synthesis of complex molecules.

Comparison with Similar Compounds

    Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of an azidomethyl group.

    Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring.

Uniqueness: Tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, an azide group, and a Boc protecting group, which together provide a versatile platform for various chemical reactions and applications.

Properties

CAS No.

1824066-03-6

Molecular Formula

C10H18N4O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.